molecular formula C12H17NO3S B6645931 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid

2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid

Cat. No. B6645931
M. Wt: 255.34 g/mol
InChI Key: NHTYTPWANKJNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid, also known as MTTPA, is a synthetic amino acid that has been widely used in scientific research. MTTPA has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Mechanism of Action

2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid is a non-natural amino acid that can be incorporated into proteins using genetic code expansion techniques. Once incorporated into a protein, 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid can act as a probe to study the protein's structure and function. It has been found to interact with certain amino acid residues in proteins, leading to changes in protein conformation and function.
Biochemical and Physiological Effects:
2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carboxypeptidase A. 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid has also been found to interact with certain ion channels, leading to changes in ion conductance. Additionally, 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid has been found to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid in lab experiments is its ability to act as a probe for studying protein structure and function. It can be incorporated into proteins using genetic code expansion techniques, allowing for precise control over its location within the protein. However, one limitation of using 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid is that it can only be incorporated into proteins using specific genetic code expansion techniques, limiting its applicability in certain experimental systems.

Future Directions

There are several potential future directions for the use of 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid in scientific research. One area of interest is the study of protein-protein interactions, as 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid can be used to probe the interface between two interacting proteins. Additionally, 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid could be used in the study of membrane proteins, as it can be incorporated into these proteins using genetic code expansion techniques. Finally, 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid could be used in the development of new therapeutics, as it has been found to have antioxidant properties and can inhibit the activity of certain enzymes.

Synthesis Methods

2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-3-oxopentanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-thiophen-2-ylpropan-2-amine to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to yield 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid.

Scientific Research Applications

2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid has been used in various scientific research applications, such as in the study of protein structure and function. It has been found to be a useful tool in the determination of the three-dimensional structure of proteins using X-ray crystallography. 2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid has also been used in the study of enzyme kinetics, as it can act as a substrate for certain enzymes.

properties

IUPAC Name

2-methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-8(7-10-5-4-6-17-10)13(3)11(14)9(2)12(15)16/h4-6,8-9H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTYTPWANKJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)N(C)C(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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